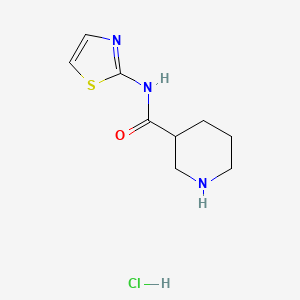

N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

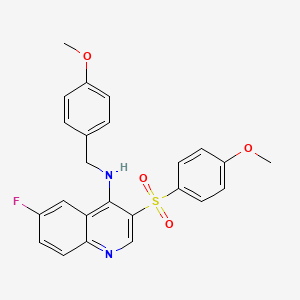

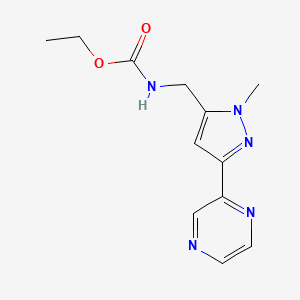

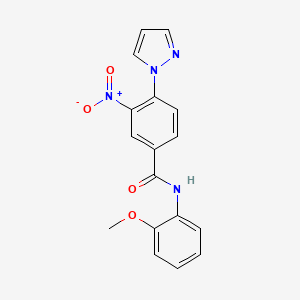

“N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide;hydrochloride” is a chemical compound with the molecular formula C9H13N3OS . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H13N3OS.ClH/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9;/h4-5,7,10H,1-3,6H2,(H,11,12,13);1H . This indicates that the molecule contains a piperidine ring attached to a thiazole ring via a carboxamide group . Physical And Chemical Properties Analysis

This compound has a predicted melting point of 165.42°C, a predicted boiling point of 399.00°C, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n20D 1.61 . Its molecular weight is 211.28 .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride, have been studied for their antimicrobial properties. These compounds show promise in inhibiting the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antifungal agents .

Anticancer Properties

Thiazole-based compounds have attracted attention due to their potential anticancer activity. N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride might exhibit cytotoxic effects against cancer cells. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in cancer therapy .

Anti-Inflammatory and Antipyretic Effects

Certain thiazole derivatives possess anti-inflammatory and antipyretic properties. Although more research is required, N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride could contribute to these therapeutic effects .

Functional Dye Synthesis

Thiazole compounds find applications in dye chemistry. Researchers have explored their use as functional dyes, which can be employed in various industries, including textiles, printing, and electronics .

Seed Yield Enhancement and Oil Content Promotion

Interestingly, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a derivative of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride, has been found to promote rapeseed growth. It enhances seed yield and increases oil content in rapeseed plants. This discovery highlights its potential in agriculture and crop improvement .

Other Potential Applications

While the above applications are well-documented, thiazole derivatives continue to be investigated for their diverse properties. Researchers have explored their use in treating conditions such as Alzheimer’s disease, hypertension, allergies, and diabetes. Additionally, they may play a role in antiviral therapies and as antidepressants .

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name |

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS.ClH/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9;/h4-5,7,10H,1-3,6H2,(H,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDKAHUYYXMYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=NC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2422224.png)

![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2422226.png)

![N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2422229.png)

![N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2422234.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2422236.png)